4-Bromo-2-fluoro-3-(trifluoromethyl)phenol

Organic Synthesis Building Block Physicochemical Properties

Procure 4-Bromo-2-fluoro-3-(trifluoromethyl)phenol (CAS 1807145-20-5) for advanced medicinal chemistry and agrochemical synthesis. Its unique 2-fluoro, 3-CF3, 4-bromo substitution pattern dictates distinct reactivity in Suzuki couplings and PTP1B inhibitor SAR studies, rendering it non-interchangeable with other regioisomers. Essential for generating complex, fluorinated biaryl structures with optimized target affinity. Available in high purity for research use.

Molecular Formula C7H3BrF4O
Molecular Weight 259 g/mol
CAS No. 1807145-20-5
Cat. No. B1484645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-3-(trifluoromethyl)phenol
CAS1807145-20-5
Molecular FormulaC7H3BrF4O
Molecular Weight259 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1O)F)C(F)(F)F)Br
InChIInChI=1S/C7H3BrF4O/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2,13H
InChIKeyYKCHHKRZNGNGPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-fluoro-3-(trifluoromethyl)phenol (CAS 1807145-20-5) Procurement Guide: Baseline Overview


4-Bromo-2-fluoro-3-(trifluoromethyl)phenol (CAS 1807145-20-5) is a halogenated phenol derivative with the molecular formula C7H3BrF4O and a molecular weight of 259.00 g/mol . It is a benzotrifluoride derivative featuring a phenol core substituted with bromine at the 4-position, fluorine at the 2-position, and a trifluoromethyl (-CF3) group at the 3-position . This compound serves as a specialty building block for organic synthesis, particularly in pharmaceutical and agrochemical research where its combination of a reactive aryl bromide handle and electron-withdrawing fluorine and trifluoromethyl substituents enables further functionalization .

Why Generic Substitution of 4-Bromo-2-fluoro-3-(trifluoromethyl)phenol (CAS 1807145-20-5) Fails


Generic substitution of 4-bromo-2-fluoro-3-(trifluoromethyl)phenol with other halogenated phenol derivatives is inadvisable due to its unique 2,3,4-substitution pattern, which dictates its physicochemical properties and subsequent reactivity. While compounds like 4-bromo-3-(trifluoromethyl)phenol (CAS 320-49-0, lacking the 2-fluoro substituent) or 4-bromo-2-(trifluoromethyl)phenol (CAS 50824-04-9, differing in substitution position) share the same core elements, their distinct regiochemistry results in significantly altered properties. For instance, the specific electronic environment created by the fluoro and trifluoromethyl groups on this compound influences its performance in cross-coupling reactions and its interaction with biological targets , making it a non-interchangeable building block for precise molecular design.

Quantitative Evidence Guide for 4-Bromo-2-fluoro-3-(trifluoromethyl)phenol (CAS 1807145-20-5)


Molecular Weight and Formula Differentiation from Non-Fluorinated Analogs

The incorporation of a fluorine atom at the 2-position and a trifluoromethyl group at the 3-position in 4-bromo-2-fluoro-3-(trifluoromethyl)phenol (C7H3BrF4O) increases its molecular weight to 259.00 g/mol . This represents a significant physicochemical difference compared to its non-fluorinated analog, 4-bromo-3-(trifluoromethyl)phenol (CAS 320-49-0, C7H4BrF3O), which has a molecular weight of 241.01 g/mol [1].

Organic Synthesis Building Block Physicochemical Properties

Regioisomeric Differentiation: 4-Br-2-F-3-CF3 vs. 4-Br-3-F-2-CF3 Phenol

The precise arrangement of the bromo, fluoro, and trifluoromethyl groups on the phenol ring is critical for its properties. The target compound, 4-bromo-2-fluoro-3-(trifluoromethyl)phenol (CAS 1807145-20-5), possesses a distinct substitution pattern compared to its regioisomer, 4-bromo-3-fluoro-2-(trifluoromethyl)phenol (CAS 1807191-77-0) . This difference in regiochemistry, while maintaining the same molecular formula (C7H3BrF4O) and weight (259.00 g/mol), leads to unique chemical reactivity and potential biological interactions.

Organic Synthesis Medicinal Chemistry SAR Studies

Comparative Analysis of Substitution Pattern: Target vs. 2-Br-4-F-3-CF3 Isomer

Another closely related analog is 2-bromo-4-fluoro-3-(trifluoromethyl)phenol (CAS 1805498-52-5) [1]. This compound is a positional isomer with the bromine and fluorine atoms swapped relative to the target compound. This change in substitution pattern is known to affect the electron density on the aromatic ring and the reactivity of the halogen substituents, as the electronic effects of the substituents are position-dependent .

Organic Synthesis Halogenated Phenols Building Block

Differentiation from Non-Fluorinated Scaffold: 4-Bromo-2-(trifluoromethyl)phenol

The target compound includes a fluorine atom at the 2-position, differentiating it from 4-bromo-2-(trifluoromethyl)phenol (CAS 50824-04-9) . The presence of the fluorine atom in the target compound (C7H3BrF4O) contributes to its unique electronic properties, which are absent in the non-fluorinated analog (C7H4BrF3O).

Physicochemical Properties Building Block

Best Research and Industrial Application Scenarios for 4-Bromo-2-fluoro-3-(trifluoromethyl)phenol (CAS 1807145-20-5)


Synthesis of Fluorinated Biaryls via Suzuki-Miyaura Coupling

The aryl bromide functionality at the 4-position of 4-bromo-2-fluoro-3-(trifluoromethyl)phenol is a robust handle for palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings . This enables the introduction of diverse aryl or heteroaryl groups, creating complex fluorinated biaryl structures. The unique electronic influence of the ortho-fluoro and meta-trifluoromethyl groups on the phenol ring may affect the rate and selectivity of the coupling, a factor that would be different for other regioisomers . This application is critical in medicinal chemistry for generating libraries of drug-like molecules with improved metabolic stability and target affinity .

Preparation of Aryl Trifluoromethyl Ethers (ArOCF3) via O-Functionalization

The phenolic hydroxyl group of 4-bromo-2-fluoro-3-(trifluoromethyl)phenol serves as a key site for O-functionalization. It can be employed as a starting material in established one-step or electrochemical syntheses to prepare the corresponding aryl trifluoromethyl ether (ArOCF3) . The electron-withdrawing fluorine and trifluoromethyl substituents on the ring may influence the reaction's efficiency and yield . Such ArOCF3 compounds are of growing interest in pharmaceutical and agrochemical research due to their unique physicochemical properties.

Use as a Key Scaffold for Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitor Development

Halogenated phenol derivatives, specifically bromophenols, have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) . The precise substitution pattern of 4-bromo-2-fluoro-3-(trifluoromethyl)phenol provides a unique pharmacophore for structure-activity relationship (SAR) studies aimed at developing novel PTP1B inhibitors for potential therapeutic applications in type 2 diabetes and obesity . Its distinct arrangement of halogen and trifluoromethyl groups is critical for optimizing interactions with the enzyme's active site, a property not shared by its regioisomers.

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